molecular formula C7H5BrClN B13571927 5-Bromo-2-chloro-3-vinylpyridine

5-Bromo-2-chloro-3-vinylpyridine

Cat. No.: B13571927
M. Wt: 218.48 g/mol
InChI Key: PZHHRAFLXRMDTA-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-vinylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and vinyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-vinylpyridine typically involves halogenation and vinylation reactions. One common method includes the halogenation of 2-chloropyridine followed by a vinylation reaction. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and vinylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-vinylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The vinyl group can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-chloro-3-vinylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-vinylpyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the vinyl group allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-3-nitropyridine
  • 5-Bromo-2-chloropyridine
  • 2-Bromo-5-chloropyridine

Uniqueness

5-Bromo-2-chloro-3-vinylpyridine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity compared to other halogenated pyridines. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications.

Properties

Molecular Formula

C7H5BrClN

Molecular Weight

218.48 g/mol

IUPAC Name

5-bromo-2-chloro-3-ethenylpyridine

InChI

InChI=1S/C7H5BrClN/c1-2-5-3-6(8)4-10-7(5)9/h2-4H,1H2

InChI Key

PZHHRAFLXRMDTA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(N=CC(=C1)Br)Cl

Origin of Product

United States

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